molecular formula C8H7F3N2S B159877 3-(Trifluoromethyl)phenylthiourea CAS No. 1736-70-5

3-(Trifluoromethyl)phenylthiourea

Cat. No. B159877
CAS RN: 1736-70-5
M. Wt: 220.22 g/mol
InChI Key: WKRUQAYFMKZMPJ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenylthiourea is a chemical compound with the molecular formula C8H7F3N2S. Its average mass is 220.215 Da and its monoisotopic mass is 220.028198 Da .


Synthesis Analysis

The synthesis of copper-based thiourea complexes, including 3-(Trifluoromethyl)phenylthiourea, involves the reaction of CuCl2 with 3-(trifluoromethyl)phenylthiourea derivatives . The synthesis and characterization of initial ligands have been described in various studies .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)phenylthiourea is represented by the linear formula CF3C6H4NHCSNH2 .


Chemical Reactions Analysis

Thiourea derivatives, including those incorporating a 3-(trifluoromethyl)phenyl moiety, are known for their strong inhibitory effect on Gram-positive pathogens. They show potency towards both planktonic and biofilm-forming structures of staphylococcal species .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)phenylthiourea has a molecular weight of 220.21 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antimicrobial Activity

A study on Cu(II) complexes of 3-(trifluoromethyl)phenylthiourea derivatives demonstrated significant antimicrobial potency, particularly against Gram-positive pathogens. These compounds showed strong activity, surpassing even reference drugs, and effectively inhibited DNA gyrase and topoisomerase IV in Staphylococcus aureus (Bielenica et al., 2018).

Synthesis and Conversion

The synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, derived from 3-(trifluoromethyl)phenylthiourea, was achieved and used for the production of 4H-1,4-benzothiazines and their sulfones. These compounds' structures were confirmed through spectral studies (Thomas et al., 2003).

Enzyme Inhibition and Mercury Sensing

Thiourea derivatives, including 3-(trifluoromethyl)phenylthiourea, have been found to be efficient enzyme inhibitors and mercury sensors. Specific derivatives showed promising results in inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase, as well as sensitivity in fluorescence studies for detecting mercury (Rahman et al., 2021).

Antioxidant and Antidiabetic Properties

Novel N‐substituted tetrahydropyrimidines based on phenylthiourea, involving trifluoroacetic acid, showed inhibitory action against enzymes like acetylcholinesterase, α‐glycosidase, and carbonic anhydrase. These compounds also demonstrated antioxidant activity in vitro (Maharramova et al., 2018).

Organocatalysis

1-[4-(perfluorooctyl)phenyl]-3-phenylthiourea was used as an organocatalyst in the chemoselective oxidation of sulfides, showing its potential in organic synthesis and catalysis applications (Huang et al., 2011).

Structural and Vibrational Characterization

Research on 1-benzyl-3-furoyl-1-phenylthiourea, a derivative, provided insights into its structural and vibrational characteristics, including X-ray diffraction studies and spectroscopy. This study contributes to understanding the physical and chemical properties of such compounds (Lestard et al., 2015).

Safety And Hazards

3-(Trifluoromethyl)phenylthiourea can cause burns of eyes, skin, and mucous membranes. It is a combustible material, and its containers may explode when heated . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

3-(Trifluoromethyl)phenylthiourea has been used in the synthesis of electroluminescent compounds for blue organic light-emitting diodes . This suggests potential future applications in the field of optoelectronics.

properties

IUPAC Name

[3-(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2S/c9-8(10,11)5-2-1-3-6(4-5)13-7(12)14/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRUQAYFMKZMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352856
Record name 3-(Trifluoromethyl)phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)phenylthiourea

CAS RN

1736-70-5
Record name 1736-70-5
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Record name 3-(Trifluoromethyl)phenylthiourea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)phenylthiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
A Drzewiecka-Antonik, M Struga, A Głogowska… - International Journal of …, 2022 - mdpi.com
Copper complexes with 1,3-disubstituted thiourea derivatives, all containing 3-(trifluoromethyl)phenyl tail and 1-alkyl/halogen-phenyl substituent, were synthesized. The experimental …
Number of citations: 8 www.mdpi.com
A Bielenica, J Stefańska, K Stępień… - European Journal of …, 2015 - Elsevier
A total of 31 of thiourea derivatives was prepared reacting 3-(trifluoromethyl)aniline and commercial aliphatic and aromatic isothiocyanates. The yields varied from 35% to 82%. All …
Number of citations: 93 www.sciencedirect.com
P Strzyga-Łach, A Chrzanowska, K Podsadni… - Pharmaceuticals, 2021 - mdpi.com
Substituted thiourea derivatives possess confirmed cytotoxic activity towards cancer but also normal cells. To develop new selective antitumor agents, a series of 3-(trifluoromethyl)…
Number of citations: 7 www.mdpi.com
YS Mary, VV Aswathy, CY Panicker, A Bielenica… - RSC …, 2016 - pubs.rsc.org
The title compound 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl) phenyl]thiourea (ANF-2) was synthesized and structurally characterized by single crystal XRD. The optimized …
Number of citations: 44 pubs.rsc.org
A Bielenica, A Drzewiecka-Antonik, P Rejmak… - Journal of Inorganic …, 2018 - Elsevier
A series of Cu(II) complexes of 3-(trifluoromethyl)phenylthiourea derivatives was synthesized. Their structural properties were investigated by spectroscopic techniques (infrared and …
Number of citations: 27 www.sciencedirect.com
A Chrzanowska, A Drzewiecka-Antonik… - International Journal of …, 2021 - mdpi.com
A series of eight copper (II) complexes with 3-(4-chloro-3-nitrophenyl) thiourea were designed and synthesized. The cytotoxic activity of all compounds was assessed in three human …
Number of citations: 11 www.mdpi.com
A Chrzanowska, A Drzewiecka-Antonik - Int. J. Mol. Sci, 2021 - academia.edu
A series of eight copper (II) complexes with 3-(4-chloro-3-nitrophenyl) thiourea were designed and synthesized. The cytotoxic activity of all compounds was assessed in three human …
Number of citations: 3 www.academia.edu
MJ Meegan, NM O'Boyle - Pharmaceuticals, 2022 - mdpi.com
This Special Issue of Pharmaceuticals is devoted to significant advances achieved in the field of Anticancer Drugs in 2021. Recent findings and trends in the design, synthesis and …
Number of citations: 2 www.mdpi.com
KC Joshi, A Dandia, S Sanan - Journal of fluorine chemistry, 1989 - Elsevier
… A mixture of 1,3-dihydro-4-t.rifluoranethyl-3-(2-c~ocyclohexylidene)indol-2,one (2~) (0.01 mole) and 3-trifluoromethyl phenylthiourea El](O.Ol mole), in 30 ml ethanolic KOH was refluxed …
Number of citations: 32 www.sciencedirect.com
H Shim, BM Brown, L Singh, V Singh… - Frontiers in …, 2019 - frontiersin.org
Calcium-activated K + channels constitute attractive targets for the treatment of neurological and cardiovascular diseases. To explain why certain 2-aminobenzothiazole/oxazole-type K …
Number of citations: 15 www.frontiersin.org

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